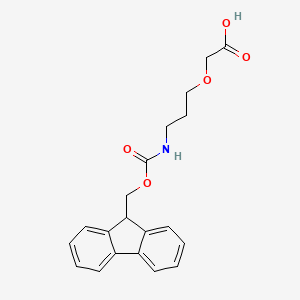
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid is a synthetic organic compound with the molecular formula C20H21NO5 and a molecular weight of 355.39 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Propoxy Linker: The protected amino compound is then reacted with an appropriate propoxy compound to form the propoxy linker.
Introduction of the Acetic Acid Moiety: Finally, the acetic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
the general principles of organic synthesis and peptide chemistry are likely applied in large-scale production, involving similar steps as described above but optimized for efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Esterification and Amidation: The carboxylic acid moiety can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Esterification: Catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are used for esterification reactions.
Major Products
Deprotected Amino Compound: Removal of the Fmoc group yields the free amino compound.
Esters and Amides: Reactions with alcohols and amines produce esters and amides, respectively.
Applications De Recherche Scientifique
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid has several scientific research applications:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides, where the Fmoc group serves as a protecting group for the amino group.
Bioconjugation: The compound can be used to link biomolecules through its reactive functional groups.
Medicinal Chemistry: It is explored for the development of novel therapeutic agents due to its ability to form stable amide and ester linkages.
Mécanisme D'action
The mechanism of action of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid: Similar in structure but with a different alkyl chain length.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: Another Fmoc-protected amino acid derivative.
Uniqueness
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid is unique due to its specific propoxy linker and acetic acid moiety, which provide distinct reactivity and applications in peptide synthesis and bioconjugation .
Propriétés
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-19(23)13-25-11-5-10-21-20(24)26-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOYSCRVCQJNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940088-41-5 |
Source


|
| Record name | 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2868885.png)

![3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2868887.png)
![1-methyl-5-(2-oxo-2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868888.png)

![7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2868890.png)



![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2868896.png)
![Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2868902.png)


![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide](/img/structure/B2868907.png)
